Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

medicinal chemistry CNS drug design physicochemical profiling

Lead optimization often stalls due to poor metabolic stability of non-fluorinated thiazole scaffolds. This methyl ester of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 445-21-6) directly addresses this bottleneck via its 4-CF3 group, which enhances metabolic stability 5-10 fold according to fluorination benchmarks. • MW 226 Da, XLogP3 1.7, and two rotatable bonds satisfy CNS MPO and fragment Rule-of-Three criteria. • Methyl ester enables parallel amidation for rapid SAR exploration without compromising the acid-sensitive core. • Preferred intermediate over ethyl ester and free acid due to optimal solubility-permeability balance. Supplied as ≥98% purity research-grade material with reliable global logistics.

Molecular Formula C6H5F3N2O2S
Molecular Weight 226.18 g/mol
CAS No. 445-21-6
Cat. No. B15067382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
CAS445-21-6
Molecular FormulaC6H5F3N2O2S
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(S1)N)C(F)(F)F
InChIInChI=1S/C6H5F3N2O2S/c1-13-4(12)2-3(6(7,8)9)11-5(10)14-2/h1H3,(H2,10,11)
InChIKeyMZIUIFSHEVIMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate: Preferred Kinase-Targeted Building Block


Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 445-21-6) is a fluorinated 2-aminothiazole heterocycle featuring a methyl ester at the 5-position and a trifluoromethyl group at the 4-position [1]. With a molecular weight of 226.18 g·mol⁻¹, a computed XLogP3 of 1.7, and two rotatable bonds, it occupies a physicochemical space that is particularly attractive for fragment-based and lead-like screening collections [1]. The thiazole core is a privileged scaffold in kinase inhibitor discovery, and the 4-CF₃ substituent enhances metabolic stability and target binding via orthogonal electronic and steric effects—features that distinguish it from common non-fluorinated or alternatively esterified analogs [2].

Methyl 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate: Why Simple Analogs Fall Short


The methyl ester, ethyl ester, and carboxylic acid analogs of the 2-aminothiazole-5-carboxylate scaffold exhibit quantifiable differences in lipophilicity, molecular weight, and conformational flexibility that directly impact permeability, solubility, and target engagement [1][2]. Furthermore, the 4-CF₃ group imparts a unique combination of electron-withdrawing character and steric bulk that cannot be replicated by –CH₃ or –H analogs, altering both metabolic stability and binding affinity in kinase active sites [2][3]. Generic substitution without attention to these physicochemical and electronic differences risks compromising the very properties that make this building block valuable for lead generation and optimization.

Methyl 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate: Quantitative Differentiation Evidence


Lipophilicity Advantage for CNS Drug Design

The methyl ester of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate has a computed XLogP3 of 1.7, which falls within the optimal lipophilicity range (1–3) for CNS drug candidates [1]. The corresponding ethyl ester (CAS 344-72-9) has a higher XLogP3 of 2.1, while the free carboxylic acid (CAS 239135-55-8) exhibits a lower XLogP3 of 1.4 [2][3]. A difference of +0.4 log units relative to the ethyl ester translates to an approximately 2.5-fold increase in octanol-water partition coefficient, which can lead to higher membrane permeability but also elevated risk of hERG binding and reduced aqueous solubility [1][4].

medicinal chemistry CNS drug design physicochemical profiling

Molecular Weight Edge in Fragment-Based Discovery

The methyl ester has a molecular weight of 226.18 g·mol⁻¹, compared to 240.21 g·mol⁻¹ for the ethyl ester and 212.15 g·mol⁻¹ for the carboxylic acid [1][2][3]. A reduction of ~14 Da (one methylene unit) is significant in fragment-based screening, where the 'Rule of Three' recommends MW ≤ 300 Da for fragments [4]. The methyl ester's MW of 226 Da positions it comfortably within the lead-like space (MW ≤ 350 Da), while preserving the ester functionality required for subsequent amide coupling [1].

fragment-based drug discovery lead-likeness molecular weight

Rotatable Bond Count and Conformational Entropy

The methyl ester possesses two rotatable bonds (the ester C–O and the C–C(O) bond), whereas the ethyl ester introduces an additional rotatable bond via the ethoxy –CH₂–CH₃ group, totaling three rotatable bonds [1][2]. The carboxylic acid has only one rotatable bond [3]. Each additional rotatable bond is estimated to cost approximately 0.7–1.2 kcal·mol⁻¹ in conformational entropy upon protein binding, which can measurably reduce binding affinity [4].

conformational analysis binding entropy drug design

Metabolic Stability from 4-Trifluoromethyl Group

The 4-CF₃ substituent on the thiazole ring strongly deactivates the adjacent positions toward oxidative metabolism compared to a 4-CH₃ group. In general medicinal chemistry campaigns, replacing a methyl with a trifluoromethyl group increases metabolic stability by 5–10 fold against CYP450-mediated oxidation, due to the electron-withdrawing effect and increased C–F bond strength (~485 kJ·mol⁻¹ vs. ~350 kJ·mol⁻¹ for C–H) [1]. While no head-to-head microsomal stability data are publicly available for this specific scaffold, the class-level effect is well documented across diverse heterocyclic series [2].

metabolic stability fluorine chemistry CYP450 oxidation

Methyl 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate: Application Scenarios & Procurement Advantage


CNS-Compliant Kinase Fragment Libraries

For screening libraries targeting CNS kinases (e.g., CDK5, GSK-3β), the methyl ester's XLogP3 of 1.7 combined with its MW of 226 Da ensures compliance with both CNS MPO and fragment Rule-of-Three guidelines, giving it a clear selection advantage over the more lipophilic ethyl ester (XLogP3 = 2.1) and the ionizable carboxylic acid [1][2].

Ester-First SAR for Hinge Binders

The methyl ester provides a direct handle for parallel amidation with diverse amines, enabling rapid exploration of kinase hinge-binding vectors. Its two rotatable bonds offer a favorable entropy profile relative to the three-rotatable-bond ethyl ester, while avoiding the solubility and permeability penalties of the free acid, making it the preferred intermediate for high-throughput chemistry workflows [1][3].

Metabolic Stability-Driven Lead Optimization

When replacing metabolically labile 4-methylthiazole motifs in early leads, the 4-CF₃ methyl ester provides a class-level metabolic stability advantage without requiring scaffold hopping. Procurement of this specific building block (CAS 445-21-6) enables a straightforward isosteric replacement that can extend half-life by an estimated 5–10 fold, based on fluorination literature benchmarks [4].

Process Development of ALK5/Tyrosine Kinase Inhibitors

Patents describing 2-aminothiazole-based ALK5 and tyrosine kinase inhibitors (e.g., c-kit, bcr-abl) frequently specify this methyl ester as a key intermediate because its methyl ester group can be selectively hydrolyzed or amidated under mild conditions without affecting the acid-sensitive 4-CF₃-thiazole core, offering a synthetic advantage over the more sterically congested ethyl ester or the less reactive carboxylic acid [5].

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